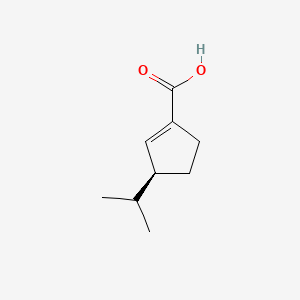
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid is an organic compound with a unique structure that includes a cyclopentene ring substituted with an isopropyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, starting from a cyclopentene derivative, the isopropyl group can be introduced via a Friedel-Crafts alkylation reaction. The carboxylic acid group can then be introduced through oxidation of an intermediate alcohol or aldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum may be employed in hydrogenation or dehydrogenation steps. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid: can be compared with other cyclopentene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isopropyl group and a carboxylic acid group on the cyclopentene ring
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(3S)-3-propan-2-ylcyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-3-4-8(5-7)9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1 |
Clé InChI |
ZOJNVEUQIANRJF-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)[C@@H]1CCC(=C1)C(=O)O |
SMILES canonique |
CC(C)C1CCC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


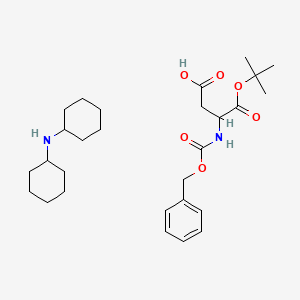
![3-methyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11941516.png)
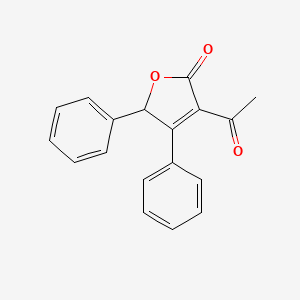
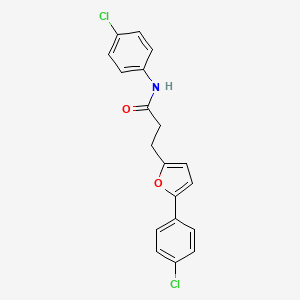
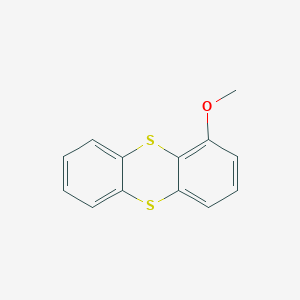


![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)
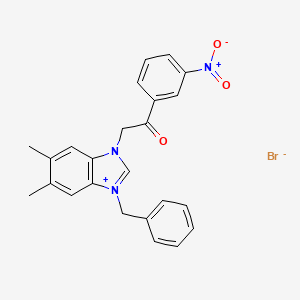



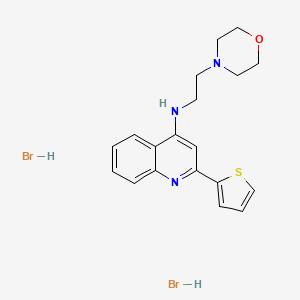
![4-[(e)-Quinolin-4-yldiazenyl]benzenesulfonic acid](/img/structure/B11941578.png)
